molecular formula C7H5ClN2S B1601253 7-Chloro-benzothiazol-6-ylamine CAS No. 70202-00-5

7-Chloro-benzothiazol-6-ylamine

Cat. No. B1601253
CAS RN: 70202-00-5
M. Wt: 184.65 g/mol
InChI Key: VZJOLXNLUGOOQR-UHFFFAOYSA-N
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Description

7-Chloro-benzothiazol-6-ylamine is a chemical compound with the molecular formula C7H5ClN2S . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 7-Chloro-benzothiazol-6-ylamine is 1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-Chloro-benzothiazol-6-ylamine is a solid substance . It has a molecular weight of 184.65 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antibacterial Agent Development

7-Chloro-benzothiazol-6-ylamine has been studied for its potential as an antibacterial agent. Its derivatives have shown activity against various bacterial strains by inhibiting critical enzymes like DNA gyrase and peptide deformylase . This suggests its utility in developing new antibiotics to combat antimicrobial resistance.

Antimicrobial Resistance Research

The compound is used in research to understand the mechanisms of antimicrobial resistance (AMR). By studying how benzothiazole derivatives interact with bacterial enzymes, researchers can gain insights into the development of AMR and find ways to counteract it .

Enzyme Inhibition Studies

Researchers utilize 7-Chloro-benzothiazol-6-ylamine to study enzyme inhibition. It has been found to inhibit enzymes such as aldose reductase and dihydrofolate reductase, which are involved in critical metabolic pathways in microorganisms .

Chemical Synthesis and Modification

In synthetic chemistry, this compound serves as a building block for creating a wide range of benzothiazole derivatives. These derivatives can have varied biological activities and are valuable for further pharmacological studies .

Structure-Activity Relationship (SAR) Analysis

7-Chloro-benzothiazol-6-ylamine is pivotal in SAR studies, which explore the relationship between the chemical structure of a molecule and its biological activity. Such analysis is crucial for designing more effective drugs .

Advanced Battery Science

While not directly related to its biological applications, benzothiazole derivatives are being explored in the field of advanced battery science for their electrochemical properties, which could lead to the development of better energy storage materials .

Controlled Environment and Cleanroom Solutions

The compound’s derivatives are also being investigated for their potential use in controlled environments and cleanrooms, possibly as part of sanitation or sterilization processes .

Cancer Research

Benzothiazole derivatives, including those derived from 7-Chloro-benzothiazol-6-ylamine, are being researched for their potential anti-cancer properties. They may work by targeting specific pathways involved in cancer cell proliferation .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Benzothiazole derivatives, including 7-Chloro-benzothiazol-6-ylamine, have shown significant potential in various fields, particularly in medicinal chemistry . They have been found to exhibit a wide range of biological activities, including anticancer properties . Therefore, these compounds may serve as promising leads for the development of new drugs and therapeutic agents .

Relevant Papers The search results include several papers related to 7-Chloro-benzothiazol-6-ylamine and similar benzothiazole derivatives . These papers discuss various aspects of these compounds, including their synthesis, properties, and potential applications in medicinal chemistry .

properties

IUPAC Name

7-chloro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOLXNLUGOOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499825
Record name 7-Chloro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-benzothiazol-6-ylamine

CAS RN

70202-00-5
Record name 7-Chloro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-aminobenzothiazole (2.0 g, 13.4 mmol) in 100 mL of AcOH was added a solution of Cl2 saturated AcOH and the resulting reaction mixture was stirred for 1 h at 25° C. Reaction mixture was concentrated in vacuo, yielding a yellow solid which was dissolved in EtOAc and washed with aq. NaHCO3. Organic layer was dried over Na2SO4 and concentrated in vacuo, yielding an oil which was subjected to column chromatography (10-50% EtOAc/n-Hexane) to obtain 7.8 g (34 mmol, 80% ) of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
EtOAc n-Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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